Cas no 1806349-22-3 (1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring bromine, difluoromethoxy, and trifluoromethylthio functional groups. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of agrochemicals, pharmaceuticals, and specialty materials. The presence of multiple electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, enabling precise functionalization. The compound's stability and compatibility with diverse reaction conditions further contribute to its utility in multi-step syntheses. Its fluorine and sulfur moieties may also impart desirable properties to downstream products, such as enhanced lipophilicity or metabolic resistance. Suitable for controlled environments, it requires handling under inert conditions due to its sensitive functional groups.
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene structure
1806349-22-3 structure
Product Name:1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
CAS No:1806349-22-3
MF:C8H3Br2F5OS
MW:401.973837137222
CID:4707537
Update Time:2025-05-21

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
    • Inchi: 1S/C8H3Br2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H
    • InChI Key: RFXDMBFNEAHTOS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1OC(F)F)SC(F)(F)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Topological Polar Surface Area: 34.5

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013017092-250mg
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
1806349-22-3 97%
250mg
470.40 USD 2021-06-25
Alichem
A013017092-500mg
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
1806349-22-3 97%
500mg
839.45 USD 2021-06-25
Alichem
A013017092-1g
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
1806349-22-3 97%
1g
1,534.70 USD 2021-06-25

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Related Literature

Additional information on 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Comprehensive Overview of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3)

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3) is a highly specialized aromatic compound that has garnered significant attention in the fields of organic synthesis and material science. This compound features a unique combination of bromine, difluoromethoxy, and trifluoromethylthio functional groups, making it a versatile intermediate for advanced chemical applications. Researchers and industry professionals are increasingly interested in its potential due to its electron-withdrawing properties and stability under various reaction conditions.

The molecular structure of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is characterized by its halogenated benzene core, which enhances its reactivity in cross-coupling reactions. This property is particularly valuable in pharmaceutical and agrochemical research, where precision in molecular design is critical. The presence of fluorine and bromine atoms also contributes to its lipophilicity, a key factor in drug development and material engineering.

In recent years, the demand for fluorinated compounds has surged, driven by their applications in high-performance materials and electronic components. 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene aligns with this trend, as its fluorine-rich structure offers thermal stability and resistance to degradation. These attributes make it a candidate for use in liquid crystals, OLEDs, and other advanced technologies.

Another area of interest is the compound's role in catalysis and ligand design. The trifluoromethylthio group, in particular, is known for its ability to modulate electronic effects in metal-organic frameworks (MOFs) and other catalytic systems. This has led to exploratory studies on its use in green chemistry and sustainable synthesis, topics that resonate strongly with today's environmentally conscious researchers.

From a synthetic perspective, the preparation of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves multi-step processes that highlight modern organic chemistry techniques. Key steps often include electrophilic aromatic substitution and nucleophilic displacement, which are optimized for yield and purity. These methodologies are frequently discussed in academic forums and industry publications, reflecting the compound's relevance in contemporary research.

Safety and handling of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene follow standard laboratory protocols for halogenated aromatics. While it is not classified as a hazardous material under most regulatory frameworks, proper ventilation and personal protective equipment (PPE) are recommended during its use. This aligns with broader industry trends toward responsible chemical management and workplace safety.

In summary, 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3) represents a cutting-edge compound with multifaceted applications. Its structural features and functional groups position it as a valuable tool in drug discovery, material science, and catalysis. As research into fluorinated and brominated compounds continues to expand, this compound is poised to play a pivotal role in innovation across multiple scientific disciplines.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk